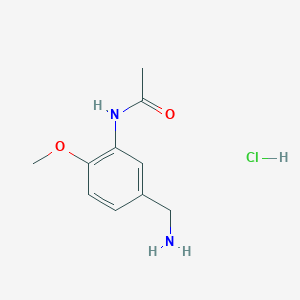
(2-Chlorophenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chlorophenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone, also known as AQ-11, is a novel compound that has drawn significant attention in the scientific community. AQ-11 has been found to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation.
Scientific Research Applications
Crystal Structure and Synthesis
- The study of crystal structures, such as the adduct formed by related compounds, provides insights into the molecular arrangements and potential applications in material science or pharmaceuticals. For instance, the crystal structure analysis of an adduct comprising similar substituents revealed significant intermolecular interactions, suggesting its utility in understanding molecular assembly and design (Revathi et al., 2015).
Synthesis Methods
- Research on synthesis methods of related fluorophenyl and piperidinyl methanone derivatives highlights advancements in chemical synthesis techniques, which are critical for the development of new pharmaceuticals or materials. Such studies demonstrate the feasibility and efficiency of producing complex molecules from readily available materials (Zheng Rui, 2010).
Thermal and Structural Analysis
- Studies involving thermal, optical, etching, and structural analyses, alongside theoretical calculations of similar compounds, offer valuable insights into their physical properties and stability. This information is crucial for their potential application in various industries, including pharmaceuticals and materials science (Karthik et al., 2021).
Antimicrobial Activity
- The synthesis and evaluation of antimicrobial activities of derivatives highlight the potential of these compounds in medical applications, particularly as antimicrobial agents. Research findings indicating good antimicrobial activity against specific strains suggest the scope for developing new antimicrobial drugs (Mallesha and Mohana, 2014).
Conformational Analysis
- Conformational analysis of related compounds aids in understanding their molecular geometry and potential interactions with biological targets. Such research can inform drug design processes by identifying stable forms and their pharmacological implications (Karkhut et al., 2014).
Catalytic Behavior
- Investigating the catalytic behavior of compounds with similar structural features towards ethylene reactivity opens avenues for their application in industrial processes, such as in the synthesis of polymers or other organic compounds (Sun et al., 2007).
Future Directions
The future directions for research on “(2-Chlorophenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone” and related compounds could involve further exploration of their biological activities. For example, indole derivatives have been found to possess various biological activities, which has created interest among researchers to synthesize a variety of indole derivatives . Similarly, quinoxaline derivatives have shown a broad spectrum of biological activities .
Mechanism of Action
Target of Action
Quinoxaline derivatives have been reported to exhibit diverse biological activities . They are used in various pharmaceutical applications, including as antibiotics .
Mode of Action
Quinoxaline derivatives have been known to interact with various targets, receptors, or microorganisms . The interaction of the compound with its targets leads to changes that result in its biological activity.
Biochemical Pathways
Quinoxaline derivatives have been reported to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Quinoxaline derivatives have been reported to exhibit diverse biological activities , suggesting that they may have various molecular and cellular effects.
Properties
IUPAC Name |
(2-chlorophenyl)-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c21-16-6-2-1-5-15(16)20(25)24-11-9-14(10-12-24)26-19-13-22-17-7-3-4-8-18(17)23-19/h1-8,13-14H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJJBZWPVWNGAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2839031.png)

![[1-(1,1-Difluoroethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2839035.png)

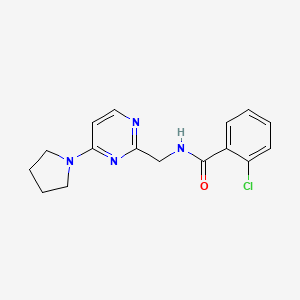
![3-Phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrole-1-carboxamide](/img/structure/B2839039.png)
![[2-(2,5-Difluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2839040.png)
![N-[5-Oxo-1-(2-phenoxyethyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2839043.png)
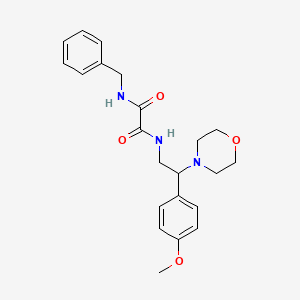
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2839045.png)
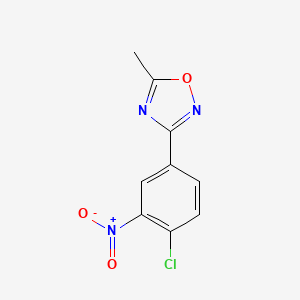
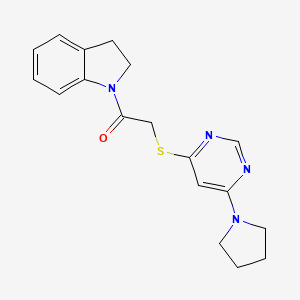
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[1-(4-fluorophenyl)ethyl]thiophene-2-carboxamide](/img/structure/B2839050.png)
